molecular formula C₂₁¹³C₆H₃₀F₆N₂O₂ B1141179 Dutasteride-13C6 CAS No. 1217685-27-2

Dutasteride-13C6

カタログ番号 B1141179
CAS番号: 1217685-27-2
分子量: 534.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of dutasteride involves an optimized synthetic route starting from pregnenolol through a series of steps including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation. This process results in the formation of 17β-N-2,5-bis(trifluoromethylphenylcarbamoyl-4-aza-5α-androst-l-en-3-one), the active compound in dutasteride (Ping, 2006).

Molecular Structure Analysis

The crystal structure of dutasteride has been characterized in several forms, with the orthorhombic space group P212121 being a notable example. This structure features a zigzag chain of strong N–H···O=C hydrogen bonds along the a-axis, providing insight into the molecular interactions that may influence its biological activity and solubility (Kaduk et al., 2014).

Chemical Reactions and Properties

Dutasteride's chemical stability and reactivity can be influenced by its impurity profile, which includes peaks such as desmethyl dutasteride, dihydro dutasteride, and an isomer of dutasteride. These impurities are synthesized and characterized based on spectroscopic data, shedding light on the compound's chemical behavior and stability during synthesis and storage (Satyanarayana et al., 2007).

Physical Properties Analysis

The preparation and characterization of dutasteride-loaded nanostructured lipid carriers have provided valuable information about the physical properties of the compound, such as particle size, zeta potential, and stability. These carriers enhance the delivery and efficacy of dutasteride, indicating the importance of physical properties in the development of pharmaceutical formulations (Noor et al., 2017).

Chemical Properties Analysis

The chemical properties of dutasteride, including its solubility and interaction with excipients, are crucial for its formulation and therapeutic effectiveness. Studies have investigated the solubilization of dutasteride using microsponge formulations and solid dispersions, highlighting the role of polymeric excipients in enhancing its solubility and bioavailability. Such research underscores the significance of understanding the chemical properties of dutasteride to optimize its use in treating BPH (Taghi et al., 2020).

科学的研究の応用

Topical Delivery for Hair Growth

Dutasteride, typically used for benign prostatic hyperplasia (BPH), has been researched for promoting hair growth. A study developed a formulation for topical application to enhance delivery to hair follicles and reduce systemic effects. The study involved formulating dutasteride in nanostructured lipid carriers (NLCs) coated with chitosan oligomer-stearic acid, which showed potential for promoting hair growth when applied topically (Noor, Sheikh, Somavarapu, & Taylor, 2017).

Role in Chemoprevention of Prostate Cancer

Dutasteride's efficacy in reducing the detection of prostate cancer has been noted in placebo-controlled BPH trials, leading to its investigation in prostate cancer prevention. The Reduction by Dutasteride of Prostate Cancer Events (REDUCE) trial focuses on this potential application, exploring dutasteride's ability to decrease prostate cancer incidence, given its inhibition of both isoenzymes of 5α-reductase (Musquera, Fleshner, Finelli, & Zlotta, 2008).

Application in Male Pattern Hair Loss Treatment

A randomized, double-blind, placebo-controlled phase III study demonstrated that dutasteride at a dose of 0.5 mg daily significantly improved hair growth in men with male pattern hair loss, compared to placebo. This study supports the efficacy of dutasteride in treating male pattern hair loss (Eun et al., 2010).

Prostate Cancer Detection Enhancement

Dutasteride has been researched for its potential to improve prostate cancer detection. Premedication with dutasteride was found to reduce prostatic blood flow in benign prostatic tissue, which in turn might enhance prostate cancer detection using contrast-enhanced colour Doppler ultrasound (Mitterberger et al., 2008).

Pharmacokinetics and Bioequivalence Studies

A study developed and validated a liquid chromatography-tandem mass spectrometry method to quantify dutasteride in human plasma. This method was applied to support a bioequivalence study of dutasteride capsules, emphasizing its importance in pharmacokinetic studies (Contractor, Kurani, Guttikar, & Shrivastav, 2013).

Adjunct to Active Surveillance in Low-Risk Prostate Cancer

A study examined dutasteride as a beneficial adjunct to active surveillance in men with low-risk prostate cancer, showing its potential to delay disease progression (Fleshner et al., 2012).

特性

CAS番号

1217685-27-2

製品名

Dutasteride-13C6

分子式

C₂₁¹³C₆H₃₀F₆N₂O₂

分子量

534.49

同義語

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。